Iptakalim

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

642407-44-1 |

|---|---|

Formule moléculaire |

C9H21N |

Poids moléculaire |

143.27 g/mol |

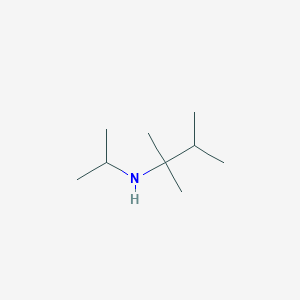

Nom IUPAC |

2,3-dimethyl-N-propan-2-ylbutan-2-amine |

InChI |

InChI=1S/C9H21N/c1-7(2)9(5,6)10-8(3)4/h7-8,10H,1-6H3 |

Clé InChI |

RGWFHCMKBAMWDX-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)(C)NC(C)C |

SMILES canonique |

CC(C)C(C)(C)NC(C)C |

Synonymes |

iptakalim N-(1-methylethyl)-1,1,2-trimethylpropylamine |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Iptakalim on KATP Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim is a novel ATP-sensitive potassium (KATP) channel modulator with a unique pharmacological profile. It exhibits a bidirectional and tissue-selective mechanism of action, acting as an opener of vascular-type KATP channels (Kir6.1/SUR2B) and an inhibitor of pancreatic-type KATP channels (Kir6.2/SUR1). This dual activity makes it a compound of significant interest for therapeutic applications, including the management of hypertension and potentially type 2 diabetes. This technical guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies used to elucidate the mechanism of action of this compound on KATP channels.

Introduction to KATP Channels and this compound

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical activity.[1] They are composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The specific combination of Kir6.x and SURx isoforms determines the channel's physiological role and pharmacological properties in different tissues.

This compound is a KATP channel opener that demonstrates significant selectivity for different channel subtypes.[3] It is a potent activator of the SUR2B/Kir6.1 channel, which is predominantly found in vascular smooth muscle, leading to vasodilation.[3][4] Conversely, it inhibits the SUR1/Kir6.2 channel, the primary KATP channel in pancreatic beta-cells.[5] This document will delve into the intricate details of these opposing actions.

Bidirectional Mechanism of Action of this compound

The defining characteristic of this compound is its ability to differentially modulate KATP channel subtypes. This bidirectional regulation is central to its therapeutic potential.

Activation of Vascular KATP Channels (Kir6.1/SUR2B)

In vascular smooth muscle cells, this compound acts as a potent activator of KATP channels composed of Kir6.1 and SUR2B subunits.[3] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation, making this compound an effective antihypertensive agent.[2] this compound is noted to be a more potent activator of the SUR2B/Kir6.1 subtype than other well-known KATP channel openers like diazoxide and pinacidil.[3]

Inhibition of Pancreatic β-Cell KATP Channels (Kir6.2/SUR1)

In contrast to its effects on vascular KATP channels, this compound inhibits the Kir6.2/SUR1 channels found in pancreatic β-cells.[5] This inhibition leads to depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and an increase in intracellular calcium. This cascade of events ultimately stimulates insulin release.[5] This action on pancreatic KATP channels suggests a potential therapeutic role for this compound in conditions requiring enhanced insulin secretion. Single-channel recordings have revealed that this compound reduces the open probability of these channels without altering their sensitivity to ATP.[5]

Quantitative Analysis of this compound's Effects

The following table summarizes the quantitative data available on the effects of this compound on different KATP channel subtypes. Due to the limited availability of specific EC50 and IC50 values for this compound in the public domain, concentration ranges from key studies are provided to indicate effective concentrations.

| Parameter | KATP Channel Subtype | Effect | Concentration/Value | Reference |

| Activation | Kir6.1/SUR2B | Vasodilation | Effective at 10-100 µmol/L | [6] |

| Inhibition | Kir6.2/SUR1 | Channel Closure | 300-500 µM | [7] |

| Effect on Open Probability (Po) | Kir6.2/SUR1 | Reduction | Not Quantified | [5] |

Detailed Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for these key experiments are outlined below.

Heterologous Expression of KATP Channels in HEK293 Cells

To study the effects of this compound on specific KATP channel subtypes in a controlled environment, human embryonic kidney 293 (HEK293) cells are commonly used for heterologous expression.

-

Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Transient Transfection: For transient expression of KATP channel subunits, a common method is lipofection. For a 6-well plate, HEK293 cells are seeded to be 60-80% confluent on the day of transfection. Plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.1 and SUR2B, or Kir6.2 and SUR1) are mixed with a transfection reagent like Lipofectamine in a serum-free medium such as Opti-MEM. The DNA-lipid complexes are then added to the cells. Electrophysiological or other assays are typically performed 24-72 hours post-transfection.

Electrophysiological Recording using Patch-Clamp Technique

Patch-clamp electrophysiology is a fundamental technique for directly measuring the ion flow through KATP channels and assessing the effects of modulators like this compound.

-

Whole-Cell Patch-Clamp: This configuration allows for the recording of macroscopic currents from the entire cell membrane.

-

Pipette Solution (Intracellular): A typical pipette solution for recording K+ currents contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP (to maintain a basal level of channel inhibition). The pH is adjusted to 7.3 with KOH.

-

Bath Solution (Extracellular): The standard bath solution contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 10 HEPES. The pH is adjusted to 7.4 with KOH.

-

Voltage Protocol: To measure KATP channel currents, the cell is typically held at a holding potential of -70 mV. Voltage steps or ramps are then applied to elicit currents. For example, a voltage ramp from -120 mV to +60 mV can be used to determine the current-voltage relationship.

-

-

Inside-Out Patch-Clamp: This configuration is ideal for studying the direct effects of intracellularly applied substances on single-channel activity. After forming a gigaohm seal with the cell membrane, the pipette is withdrawn to excise a patch of membrane, exposing the intracellular face to the bath solution. This allows for precise control of the concentration of ATP, ADP, and drugs like this compound applied to the channel.

Intracellular Calcium Imaging

Changes in KATP channel activity lead to alterations in intracellular calcium concentration ([Ca2+]i), which can be monitored using fluorescent calcium indicators.

-

Dye Loading: Cells are incubated with a cell-permeant calcium-sensitive dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 2-5 µM in a physiological buffer for 30-60 minutes at room temperature. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization.

-

Imaging: After washing to remove extracellular dye, the cells are imaged using a fluorescence microscope equipped with a ratiometric imaging system. For Fura-2, cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells expressing the KATP channel of interest are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the KATP channel, such as [3H]glibenclamide, in the presence of varying concentrations of the unlabeled competitor drug (this compound).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is then quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the competitor drug can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Caption: this compound's activation of vascular KATP channels.

Signaling Pathway of this compound in Pancreatic β-Cells

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]

- 5. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 7. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SUR2B/Kir6.1 Selectivity of Iptakalim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener demonstrating significant promise as an antihypertensive agent. Its therapeutic efficacy is intrinsically linked to its selective activation of the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells. This technical guide provides a comprehensive overview of the SUR2B/Kir6.1 selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of KATP channels and the development of related therapeutics.

Introduction: The Role of KATP Channels in Vascular Tone

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of Kir6.x and SURx subunits determines the channel's physiological and pharmacological properties.

In vascular smooth muscle, the predominant KATP channel subtype is composed of SUR2B and Kir6.1 subunits. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation and a reduction in blood pressure. This compound leverages this mechanism through its selective activation of SUR2B/Kir6.1 channels.

Quantitative Analysis of this compound's Selectivity

The pharmacological profile of this compound is characterized by its significant selectivity for the SUR2B/Kir6.1 KATP channel subtype. It exhibits a nuanced interaction with other subtypes, acting as a potent activator of SUR2B/Kir6.1, a mild activator of SUR2A/Kir6.2, and an inhibitor of the pancreatic SUR1/Kir6.2 subtype. This bidirectional regulation underscores its unique therapeutic potential.

Table 1: Potency of this compound on Different KATP Channel Subtypes

| KATP Channel Subtype | Effect | Concentration/Potency | Reference |

| SUR2B/Kir6.1 | Activation | Potent activator | [1] |

| SUR2A/Kir6.2 | Activation | Mild effects | [1] |

| SUR1/Kir6.2 | Inhibition | Fails to open; closes diazoxide-induced channels at 300-500 µM | [1][2] |

Note: Specific EC50 and IC50 values for this compound across all KATP channel subtypes are not consistently reported in a single comprehensive study. The available data strongly supports the qualitative selectivity profile presented.

Experimental Protocols

The determination of this compound's selectivity for SUR2B/Kir6.1 relies on robust experimental methodologies, primarily involving heterologous expression of KATP channel subunits in cell lines and subsequent electrophysiological analysis.

Heterologous Expression of KATP Channels

-

Objective: To express specific KATP channel subtypes (SUR2B/Kir6.1, SUR2A/Kir6.2, and SUR1/Kir6.2) in a controlled cellular environment for pharmacological testing.

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Xenopus laevis oocytes are commonly used due to their low endogenous channel expression and high transfection/injection efficiency.

-

Methodology:

-

Vector Preparation: cDNAs encoding the human SURx and Kir6.x subunits are subcloned into appropriate mammalian expression vectors (e.g., pcDNA3.1).

-

Transfection (HEK293 cells): Cells are transiently transfected with the expression vectors using a lipid-based transfection reagent (e.g., Lipofectamine). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.

-

cRNA Injection (Xenopus oocytes): cRNAs for the respective subunits are synthesized in vitro and co-injected into the cytoplasm of defolliculated Xenopus oocytes.

-

Incubation: Transfected or injected cells are incubated for 24-72 hours to allow for channel expression and assembly.

-

Electrophysiological Recording (Patch-Clamp)

-

Objective: To measure the ionic currents through the expressed KATP channels in response to this compound and other compounds.

-

Configuration: The whole-cell or inside-out patch-clamp configurations are typically employed.

-

Methodology:

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES (pH adjusted to 7.4 with KOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of ATP (e.g., 0.1 mM to test openers) (pH adjusted to 7.2 with KOH).

-

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Recording:

-

Whole-Cell: The membrane patch is ruptured to allow dialysis of the cell interior with the pipette solution. The membrane potential is held at a specific voltage (e.g., -60 mV), and current is recorded.

-

Inside-Out: After seal formation, the pipette is retracted to excise a patch of membrane, with the intracellular face exposed to the bath solution. This allows for direct application of ATP and drugs to the intracellular side of the channel.

-

-

Drug Application: this compound and other test compounds are applied to the external solution (whole-cell) or the bath solution (inside-out) at varying concentrations to determine their effects on channel activity.

-

Data Analysis: The change in current amplitude in response to the drug is measured and used to construct concentration-response curves, from which EC50 or IC50 values can be derived.

-

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound-induced vasodilation pathway.

Experimental Workflow for Determining Subtype Selectivity

Caption: Workflow for selectivity profiling.

Discussion and Future Directions

The pronounced selectivity of this compound for the SUR2B/Kir6.1 KATP channel subtype is a key determinant of its therapeutic profile as an antihypertensive agent. This selectivity minimizes off-target effects, such as the modulation of pancreatic KATP channels which could lead to hypoglycemia. The inhibitory action of this compound on SUR1/Kir6.2 channels further highlights its complex and unique pharmacology.

Future research should focus on elucidating the precise molecular determinants of this compound's interaction with the SUR2B subunit, which could inform the design of next-generation KATP channel openers with even greater selectivity and improved pharmacokinetic properties. Furthermore, a comprehensive head-to-head quantitative comparison of this compound's potency across all major KATP channel subtypes in a single standardized set of assays would be invaluable to the field. Understanding the structural basis for its bidirectional effects on different SUR isoforms will also be a critical area of investigation.

Conclusion

This compound's pharmacological profile is defined by its significant and selective activation of the vascular SUR2B/Kir6.1 KATP channel. This selectivity, established through rigorous electrophysiological and molecular biological techniques, forms the foundation of its antihypertensive efficacy and favorable safety profile. This technical guide provides a foundational understanding of the key data, methodologies, and conceptual frameworks essential for the continued research and development of this compound and other selective KATP channel modulators.

References

Iptakalim's Effects on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener with significant vasorelaxant properties, primarily targeting vascular smooth muscle cells (VSMCs). Its mechanism of action centers on the activation of KATP channels, leading to membrane hyperpolarization and subsequent vasodilation. This technical guide provides an in-depth analysis of this compound's effects on VSMCs, detailing its molecular interactions, downstream signaling cascades, and antiproliferative effects. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate further research and development.

Core Mechanism of Action: KATP Channel Activation

This compound exerts its primary effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of VSMCs[1]. These channels are crucial regulators of cellular excitability[2]. This compound shows a significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle[3][4]. This selectivity contributes to its preferential relaxation of resistance vessels, such as arterioles and small arteries, with minimal impact on large arteries or capacitance vessels[3].

The opening of KATP channels by this compound increases potassium (K+) efflux, leading to hyperpolarization of the cell membrane[1][2]. This change in membrane potential makes it more difficult for voltage-gated calcium channels (VGCCs) to open, thereby reducing the influx of extracellular calcium (Ca2+)[1][3]. The resulting decrease in intracellular free Ca2+ concentration is a key factor in the relaxation of vascular smooth muscle[1][3]. The inhibitory effect of this compound-induced vasodilation by the KATP channel blocker glibenclamide confirms this mechanism[5][6].

Signaling Pathway: KATP Channel Activation and Vasorelaxation

Caption: this compound-induced vasorelaxation signaling pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle and endothelial cells from various studies.

Table 1: Electrophysiological Effects of this compound on KATP Currents

| Cell Type | This compound Concentration (μmol/L) | Effect on Whole-Cell KATP Currents | ATP Dependence (μmol/L) | Reference |

| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 | Significant increase | Effective at 100 and 1000 | [5] |

| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 100 | Significant increase | Effective at 100 and 1000, but not at 10, 3000, or 5000 | [5] |

Table 2: Antiproliferative and Signaling Effects of this compound

| Cell Type | Stimulus | This compound Concentration (mol/L) | Effect | Reference |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | 10⁻⁵ | Abolishes the proliferative effect of 10⁻⁸ mol/L ET-1 | [7] |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | Not specified | Inhibits [³H]thymidine incorporation and cell cycle transition, blocks transient rise in [Ca²⁺]cyt, and inhibits ERK1/2 phosphorylation. | [6] |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Hypoxia | Dose-dependent | Reduces hypoxia-induced expression of PKC-α and abolishes the effect of hypoxia on PASMC proliferation. | [8] |

| Human Pulmonary Arterial Smooth Muscle Cells (PASMCs) | Endothelin-1 (ET-1) | Not specified | Decreases cell viability and proliferation, increases Bax/Bcl-2 expression ratio. | [9] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp for KATP Current Measurement

This protocol is adapted from studies investigating the electrophysiological effects of this compound on vascular endothelial cells[5].

Objective: To measure whole-cell KATP currents in response to this compound application.

Materials:

-

Cultured rat mesenteric microvascular endothelial cells (MVECs)

-

Patch-clamp amplifier and data acquisition system (e.g., HEKA PatchMaster)

-

Micromanipulator

-

Perfusion system

-

Pipettes with a resistance of 3.0–5.0 MΩ

-

Extracellular solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)

-

Intracellular (pipette) solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of ATP (e.g., 10, 100, 1000, 3000, 5000) (pH 7.2)

-

This compound stock solution

-

Glibenclamide stock solution

Procedure:

-

Culture MVECs on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a single cell with a patch pipette filled with the intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -100 mV.

-

Record baseline whole-cell currents.

-

Apply this compound (e.g., 10 or 100 μmol/L) via the perfusion system and record the resulting currents.

-

To confirm the involvement of KATP channels, co-apply the KATP channel blocker glibenclamide (e.g., 1.0 μmol/L) with this compound.

-

Analyze the current amplitudes using appropriate software (e.g., HEKA FitMaster).

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for whole-cell patch-clamp experiments.

Western Blotting for Protein Expression and Phosphorylation

This protocol is based on methodologies used to assess the effects of this compound on signaling proteins in human PASMCs[6][7].

Objective: To determine the effect of this compound on the expression and phosphorylation of specific proteins (e.g., ERK1/2, PKC-α).

Materials:

-

Cultured human PASMCs

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-PKC-α, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture human PASMCs and treat with the desired stimulus (e.g., ET-1, hypoxia) in the presence or absence of this compound for the specified duration.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Downstream Signaling Pathways and Antiproliferative Effects

Beyond its direct vasodilatory action, this compound influences several intracellular signaling pathways in VSMCs, leading to antiproliferative and potentially anti-remodeling effects.

Inhibition of the Endothelin-1 Proliferative Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen for VSMCs. This compound has been shown to counteract the proliferative effects of ET-1 in human pulmonary arterial smooth muscle cells (PASMCs)[6][7]. This is achieved through the inhibition of several key steps in the ET-1 signaling cascade:

-

Blockade of Calcium Influx: this compound prevents the transient increase in intracellular calcium concentration induced by ET-1[6][7].

-

Inhibition of ERK1/2 Phosphorylation: The activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), a critical step in many proliferative pathways, is inhibited by this compound in ET-1-stimulated PASMCs[6].

Signaling Pathway: this compound's Inhibition of ET-1-Induced Proliferation

Caption: this compound's inhibitory effects on the ET-1 signaling pathway.

Modulation of Protein Kinase C (PKC) Signaling

Protein kinase C (PKC) is a family of enzymes that play a significant role in VSMC contraction and proliferation[10][11]. Studies have shown that this compound can downregulate the expression of PKC-α in PASMCs under hypoxic conditions, which is associated with an inhibition of cell proliferation[8]. This suggests that part of this compound's anti-remodeling effect in conditions like pulmonary hypertension may be mediated through the PKC pathway.

Conclusion

This compound is a potent and selective KATP channel opener that induces vasorelaxation primarily through the hyperpolarization of vascular smooth muscle cells. Its selectivity for the SUR2B/Kir6.1 channel subtype contributes to its preferential action on resistance vessels. Furthermore, this compound exhibits antiproliferative effects by interfering with key signaling pathways, such as those mediated by endothelin-1 and protein kinase C. These multifaceted actions make this compound a promising therapeutic agent for hypertension and potentially for vascular remodeling diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

- 1. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of the effect of this compound on human pulmonary arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Iptakalim: A Comprehensive Technical Guide on its Core Function as a Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener with a distinct pharmacological profile characterized by its high selectivity for the SUR2B/Kir6.1 subtype. This selectivity underpins its potent antihypertensive effects, primarily through the induction of arteriolar and small artery vasodilation, with minimal impact on capacitance vessels or large arteries. Notably, this compound demonstrates a greater therapeutic window in hypertensive subjects compared to normotensive individuals. Beyond its vasodilatory properties, this compound exhibits protective effects against end-organ damage associated with hypertension and demonstrates potential in neuroprotection. This technical guide provides an in-depth analysis of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of its molecular interactions are presented to facilitate further research and development.

Introduction

This compound is a new generation ATP-sensitive potassium (KATP) channel opener that has garnered significant interest for its potential therapeutic applications, particularly in the management of hypertension.[1] Unlike older, non-specific potassium channel openers, this compound's unique chemical structure confers a high degree of selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle.[1][2] This selectivity translates to a favorable pharmacological profile, characterized by potent vasodilation of resistance vessels and a targeted antihypertensive effect.[1][3] This guide will provide a comprehensive overview of the pharmacological data supporting the mechanism and efficacy of this compound.

Mechanism of Action

This compound exerts its primary pharmacological effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific subunit composition determines the channel's physiological and pharmacological properties.

This compound demonstrates significant selectivity for KATP channels containing the SUR2B subunit and the Kir6.1 subunit (SUR2B/Kir6.1).[1] Upon binding to the SUR2B subunit, this compound induces a conformational change in the channel complex, leading to an increase in its open probability. This results in the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the selectivity and in vivo efficacy of this compound.

Table 1: In Vitro Selectivity of this compound for KATP Channel Subtypes

| KATP Channel Subtype | Effect of this compound | Potency | Reference |

| SUR2B/Kir6.1 | Activation (Opener) | High | [1] |

| SUR2A/Kir6.2 | Mild Activation | Moderate | [1] |

| SUR1/Kir6.2 | No significant effect (at therapeutic concentrations) | Low/None | [1][4] |

Note: Specific EC50 values for this compound on different KATP channel subtypes are not consistently reported in the available literature. The table reflects the qualitative and comparative potency described.

Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose | Route of Administration | Duration of Treatment | Reduction in Systolic Blood Pressure | Reference |

| Not Specified | Not Specified | Long-term | Significant reduction | [5] |

| Not Specified | Not Specified | 12 weeks | Marked reduction (~53-69 mmHg) | [6] |

Note: The precise dose-response relationship for blood pressure reduction is not detailed in a manner that allows for a comprehensive table. The cited studies confirm a significant antihypertensive effect with chronic administration.

Signaling Pathways

This compound's activation of KATP channels initiates a signaling cascade that leads to its therapeutic effects. The primary pathway involves direct vasodilation; however, evidence suggests modulation of other key signaling molecules.

Vascular Smooth Muscle Cell Relaxation

The canonical signaling pathway for this compound-induced vasodilation is illustrated below.

Caption: this compound-induced vasodilation pathway.

Antagonism of Endothelin-1 (ET-1) Signaling

Endothelin-1 is a potent vasoconstrictor and mitogen implicated in vascular remodeling in hypertension. This compound has been shown to inhibit the proliferative effects of ET-1 on human pulmonary arterial smooth muscle cells (PASMCs).[7] This is achieved through the activation of KATP channels, which counteracts the ET-1-induced increase in intracellular calcium.

Downregulation of Protein Kinase C-α (PKC-α)

This compound has been demonstrated to inhibit the proliferation of PASMCs and pulmonary vascular remodeling by downregulating the expression of PKC-α.[8] This effect is also dependent on the opening of KATP channels, suggesting a downstream regulatory role for potassium channel activity on PKC-α expression and signaling.

Caption: this compound's effect on PKC-α and cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted from methodologies used to assess the effects of KATP channel modulators.[9][10][11]

Objective: To measure macroscopic KATP currents in response to this compound in a suitable cell line (e.g., HEK293 cells stably expressing SUR2B/Kir6.1).

Materials:

-

HEK293 cells expressing the desired KATP channel subunits

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1322A)

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope with manipulators

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 MgATP; pH 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Glibenclamide (KATP channel blocker) for control experiments.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV.

-

Data Acquisition: Record baseline whole-cell currents. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit currents.

-

Drug Application: Perfuse the chamber with extracellular solution containing various concentrations of this compound. Record currents at each concentration to establish a dose-response relationship.

-

Data Analysis: Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) in the presence and absence of this compound. Plot the normalized current as a function of this compound concentration to determine the EC50.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Involvement of SUR2/Kir6.1 channel in the physiopathology of pulmonary arterial hypertension [frontiersin.org]

- 3. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, opener of K(ATP), reverses the enhanced expression of genes encoding K(ATP) subunits in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of calcium and potassium supplements on arterial tone in vitro in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Iptakalim for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim is a novel ATP-sensitive potassium (KATP) channel opener that has demonstrated significant potential in hypertension research. Its unique pharmacological profile, characterized by high selectivity for the SUR2B/Kir6.1 subtype of KATP channels predominantly expressed in vascular endothelial and smooth muscle cells, sets it apart from other KATP channel openers. This selectivity contributes to its potent antihypertensive effects, primarily through arteriolar vasodilation, with a favorable safety profile. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of quantitative data from key preclinical studies, detailed experimental protocols for its investigation, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its antihypertensive effect by selectively opening ATP-sensitive potassium (KATP) channels.[1] These channels are metabolic sensors that couple the cell's energetic state to its membrane potential. This compound shows a pronounced selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are prevalent in vascular endothelial and smooth muscle cells.[1]

In vascular smooth muscle cells (VSMCs) , the opening of KATP channels by this compound leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, particularly in arterioles and small arteries, causing vasodilation and a subsequent reduction in blood pressure.[1]

In vascular endothelial cells (VECs) , this compound's activation of KATP channels also plays a crucial role. This activation is dependent on the intracellular concentrations of ATP and is more effective in cells with a lower metabolic status, which can be characteristic of hypertensive states.[2] Endothelial KATP channel opening contributes to vasodilation through the release of nitric oxide (NO).

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various models of hypertension.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

| Animal Model | Treatment Group | Dose | Duration | SBP Reduction (mmHg) | Reference |

| Spontaneously Hypertensive Rats (SHRs) | This compound | 1 mg/kg/day, p.o. | 8 weeks | Ameliorated hypertension | [2] |

| This compound | 3 mg/kg/day, p.o. | 8 weeks | Ameliorated hypertension | [2] | |

| This compound | 9 mg/kg/day, p.o. | 8 weeks | Significantly ameliorated hypertension | [2] | |

| Fructose-Fed Rats (FFRs) | This compound | 1 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] |

| This compound | 3 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] | |

| This compound | 9 mg/kg/day, p.o. | 4 weeks | Prevented SBP elevation | [2] | |

| Hyperuricemic Rats | This compound | 0.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] |

| This compound | 1.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] | |

| This compound | 4.5 mg/kg/day, p.o. | 4 weeks | Prevented increases in SBP | [3] |

Table 2: In Vitro Effects of this compound

| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| KATP Channel Current | Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 10 µmol/L | Significantly increased whole-cell KATP currents | [1] |

| Rat Mesenteric Microvascular Endothelial Cells (MVECs) | 100 µmol/L | Significantly increased whole-cell KATP currents | [1] | |

| Endothelial Dysfunction Prevention | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µmol/L | Prevented endothelial dysfunction induced by wortmannin and insulin | [2] |

| eNOS Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µmol/L | Significantly increased eNOS expression | [2] |

| Nitric Oxide (NO) Production | Human Pulmonary Artery Endothelial Cells (HPAECs) under hypoxia | 10 µmol/L | Normalized the reduction of NO levels | [4] |

| Human Pulmonary Artery Endothelial Cells (HPAECs) under hypoxia | 1000 µmol/L | Normalized the reduction of NO levels | [4] |

Key Signaling Pathways

This compound's antihypertensive effects are mediated through the modulation of several key signaling pathways in vascular cells.

Akt/eNOS Pathway in Endothelial Cells

This compound promotes the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the Akt signaling pathway. This leads to increased production of nitric oxide (NO), a potent vasodilator.

Caption: this compound-mediated activation of the Akt/eNOS pathway in endothelial cells.

PKC-α Pathway in Vascular Smooth Muscle Cells

In conditions such as hypoxia-induced pulmonary hypertension, this compound has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) by downregulating the expression of Protein Kinase C-α (PKC-α).

Caption: this compound inhibits PASMC proliferation via downregulation of PKC-α.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record KATP channel currents in single cells.

Objective: To measure the effect of this compound on whole-cell KATP currents in vascular endothelial or smooth muscle cells.

Cell Preparation:

-

Isolate primary vascular endothelial or smooth muscle cells from rodent models (e.g., rat mesentery for MVECs) or use cultured cell lines (e.g., HUVECs, HPAECs).

-

Dissociate cells using a gentle enzymatic method (e.g., trypsin) and re-plate them onto glass coverslips at a suitable density for patch-clamp recording.

-

Allow cells to adhere and recover for at least one hour before recording.

Solutions:

-

External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES; adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 2 MgCl2, 1 EGTA, 20 HEPES, and 1 Na2ADP; adjust pH to 7.3 with KOH. ATP can be added at varying concentrations (e.g., 100 µM, 1 mM) to study the ATP-dependent effects of this compound.

Recording Procedure:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -75 mV.

-

Apply a voltage-step protocol (e.g., step from -120 mV to +120 mV) to elicit KATP currents.

-

Record baseline currents.

-

Apply this compound (e.g., 10 µM, 100 µM) to the external solution and record the changes in current.

-

The KATP channel blocker glibenclamide (e.g., 10 µM) can be co-applied to confirm the specificity of the recorded currents.

Caption: Experimental workflow for whole-cell patch clamp electrophysiology.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to quantify changes in the expression and phosphorylation status of key proteins in signaling pathways.

Objective: To determine the effect of this compound on the expression of total eNOS and its phosphorylation at Ser1177 in endothelial cells.

Experimental Procedure:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluence. Treat the cells with this compound at various concentrations (e.g., 0.1-10 µmol/L) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total eNOS and phosphorylated eNOS (Ser1177) overnight at 4°C. The antibody dilution should be optimized according to the manufacturer's instructions (a common starting dilution is 1:1000).

-

Washing: Wash the membrane several times with washing buffer (e.g., TBST) to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated eNOS signal to the total eNOS signal.

Caption: General workflow for Western blotting analysis.

Measurement of Vascular Reactivity in Isolated Aortic Rings

This ex vivo method assesses the direct effect of this compound on blood vessel contraction and relaxation.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted rat aortic rings.

Experimental Procedure:

-

Aorta Isolation: Euthanize a rat (e.g., Wistar-Kyoto or spontaneously hypertensive rat) and carefully excise the thoracic aorta.

-

Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60-80 mM). For studies involving the endothelium, assess its integrity by observing relaxation in response to acetylcholine (e.g., 10 µM) after pre-contraction with phenylephrine (e.g., 1 µM).

-

Pre-contraction: After a washout period, induce a stable contraction in the aortic rings using a vasoconstrictor such as phenylephrine or KCl.

-

Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the organ bath.

-

Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value.

Conclusion

This compound represents a promising therapeutic agent for the treatment of hypertension due to its selective mechanism of action and favorable preclinical profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted effects of this compound. Further research, including large-scale clinical trials, will be crucial to fully elucidate its therapeutic potential in human hypertension and related cardiovascular diseases.

References

- 1. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Iptakalim's Role in Modulating Insulin Resistance: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance (IR) is a pathological condition characterized by a diminished response of target tissues to insulin, representing a cornerstone in the development of type 2 diabetes and cardiovascular diseases. A critical link has been established between IR, endothelial dysfunction, and hypertension. This guide explores the role of iptakalim, a novel ATP-sensitive potassium (KATP) channel opener, in modulating insulin resistance. This compound exhibits a unique pharmacological profile, primarily targeting vascular KATP channels to restore endothelial function, which in turn improves insulin sensitivity. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: The Nexus of Endothelial Dysfunction and Insulin Resistance

Insulin resistance is fundamentally a state of impaired insulin signaling in key metabolic tissues like the liver, skeletal muscle, and adipose tissue.[1][2] This impairment leads to reduced glucose uptake and utilization, and an inability to suppress hepatic glucose production, culminating in hyperglycemia.[1][2] There is a strong bidirectional relationship between insulin resistance and endothelial dysfunction. Healthy endothelium, in response to insulin, produces nitric oxide (NO), which promotes vasodilation and increases blood flow, thereby enhancing glucose uptake in peripheral tissues. In an insulin-resistant state, this pathway is impaired, leading to reduced NO bioavailability, increased production of vasoconstrictors like endothelin-1 (ET-1), and a pro-inflammatory, pro-thrombotic state.[3][4] This endothelial dysfunction not only exacerbates insulin resistance but also contributes significantly to hypertension, a common comorbidity.[5]

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link cellular energy status to electrical activity in various tissues.[6][7] In pancreatic β-cells, closure of these channels triggers insulin secretion.[6] Conversely, in vascular smooth muscle and endothelial cells, the opening of KATP channels leads to hyperpolarization and vasodilation.[8][9] this compound is a novel KATP channel opener with high selectivity for the vascular SUR2B/Kir6.1 subtype, making it a targeted therapeutic agent for hypertension with potential benefits in associated metabolic disorders.[5][9]

This guide delves into the specific mechanisms by which this compound ameliorates insulin resistance, focusing on its primary action of restoring endothelial function.

Mechanism of Action of this compound

This compound's primary role in modulating insulin resistance stems from its action as a selective opener of the SUR2B/Kir6.1 subtype of KATP channels, which are prominently expressed in the endothelium.[3][9][10]

-

Vascular Endothelium (Primary Action for IR): By opening these channels in endothelial cells, this compound causes membrane hyperpolarization. This action is crucial for restoring the impaired insulin-PI3K-eNOS signaling pathway.[3] In insulin-resistant states, this pathway is blunted, leading to decreased NO production and increased ET-1 secretion.[3][5] this compound's activation of KATP channels helps normalize this balance, enhancing NO bioavailability and reducing ET-1 levels. This restoration of endothelial function improves blood flow to peripheral tissues, facilitating better glucose uptake and thereby improving insulin sensitivity.[3][4][5]

-

Pancreatic β-Cells (A Contrasting Role): It is critical to note that this compound has a bidirectional effect on different KATP channel subtypes. While it opens vascular KATP channels (Kir6.1/SUR2B), it has been shown to close pancreatic β-cell KATP channels (Kir6.2/SUR1).[11] This action on β-cells leads to membrane depolarization, calcium influx, and an increase in insulin release.[11][12] While this property is relevant for its potential as a type 2 diabetes therapy, its primary effect on ameliorating insulin resistance is considered to be its vascular action.

The following sections will focus on the evidence supporting the vascular mechanism.

In Vitro Evidence: Restoring Endothelial Function

Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating this compound's direct effects on the endothelium under conditions mimicking insulin resistance.

Experimental Protocol: In Vitro Model of Endothelial Dysfunction

An in vitro model of insulin resistance-induced endothelial dysfunction was established using the following protocol:[3][4]

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) from passages three to four were utilized.

-

Induction of IR-like State: To mimic insulin resistance, where the PI3K-dependent pathway is impaired, cells were incubated with wortmannin (a PI3-kinase inhibitor, 50 nmol/L) and a high concentration of insulin (100 nmol/L) for 20 hours.[3][4] This selectively blunts the PI3K-eNOS pathway while potentially leaving other insulin signaling pathways active.

-

This compound Treatment: In experimental groups, HUVECs were pre-incubated with this compound (at concentrations ranging from 0.1 to 10 μmol/L) for 6 hours prior to the addition of wortmannin and insulin.[3][4]

Quantitative Data: Effect of this compound on Vasoactive Mediators

Pretreatment with this compound demonstrated a dose-dependent ability to prevent the endothelial dysfunction induced by the IR-like state. The quantitative effects are summarized below.

Table 1: Effect of this compound on Vasoactive Mediator Production in HUVECs under IR-like Conditions

| Treatment Group | NO (μmol/L) | PGI₂ (pg/mL) | ET-1 (pg/mL) | PAI-1 (ng/mL) |

|---|---|---|---|---|

| Control | 45.3 ± 4.2 | 125.7 ± 11.3 | 48.6 ± 5.1 | 25.4 ± 3.6 |

| Model (Wortmannin + Insulin) | 21.8 ± 3.5 | 101.2 ± 9.8 | 89.4 ± 8.7 | 48.9 ± 5.2 |

| This compound (0.1 μmol/L) + Model | 28.9 ± 3.1 | 110.5 ± 10.1 | 75.3 ± 7.9 | 40.1 ± 4.8 |

| This compound (1.0 μmol/L) + Model | 35.4 ± 3.8 | 118.9 ± 10.5 | 62.1 ± 6.5 | 33.7 ± 4.1 |

| This compound (10 μmol/L) + Model | 42.1 ± 4.0 | 123.6 ± 11.0 | 51.7 ± 5.8 | 28.5 ± 3.9 |

Data are expressed as mean ± SD. Sourced from figures in Wang et al., 2011.[3]

These results show that this compound significantly restored the production of the vasodilator NO and inhibited the production of the vasoconstrictor ET-1.[3] Furthermore, this compound treatment increased the expression of eNOS protein, which was suppressed in the IR-model cells.[3] This effect was abolished by glibenclamide, a specific KATP channel blocker, confirming the channel-dependent mechanism.[3]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway by which this compound counteracts insulin resistance-induced endothelial dysfunction.

References

- 1. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]

- 2. Insulin Resistance: From Mechanisms to Therapeutic Strategies [e-dmj.org]

- 3. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel ATP-sensitive potassium channel opener this compound prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new antihypertensive drug ameliorate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance [mdpi.com]

- 8. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The new antihypertensive drug this compound activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Vascular ATP-Sensitive Potassium (K<sub>ATP</sub>) Channel Opener, Closes Rat Pancreatic β-Cell K<sub>ATP</sub>Channels and Increases Insulin Release | CiNii Research [cir.nii.ac.jp]

Iptakalim's Impact on Pulmonary Arterial Hypertension: A Technical Guide

Abstract

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by vasoconstriction and adverse vascular remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance and right heart failure. Current therapeutic strategies aim to mitigate these processes. Iptakalim, a novel and selective ATP-sensitive potassium (K-ATP) channel opener, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the preclinical evidence for this compound's efficacy in PAH, detailing its mechanism of action, summarizing key quantitative data from animal and cellular studies, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction to this compound

This compound (N-(1-methylethyl)-1,1,2-trimethylpropylamine) is a K-ATP channel opener with high selectivity for channels containing the SUR2B/Kir6.1 subunits, which are prominently expressed in vascular smooth muscle.[1] Unlike older, non-specific potassium channel openers, this compound preferentially relaxes arterioles and small arteries with minimal effects on large arteries or venous capacitance vessels.[1][2] This selectivity suggests a targeted therapeutic action for conditions like hypertension. Notably, it has been shown to be more effective in lowering blood pressure in hypertensive subjects than in normotensive ones, indicating a potential for disease-state-specific activity.[1][3] Its role in PAH is predicated on its ability to induce vasodilation and inhibit the pathological proliferation of pulmonary artery smooth muscle cells (PASMCs).[4][5]

Core Mechanism of Action in PAH

This compound's primary mechanism in the context of PAH involves the activation of K-ATP channels on the membrane of PASMCs. This activation triggers a cascade of events that counter the key pathological features of PAH:

-

Induction of Hyperpolarization: Opening K-ATP channels increases the efflux of potassium (K+) ions from the cell, leading to membrane hyperpolarization.

-

Inhibition of Calcium Influx: The hyperpolarized state of the cell membrane reduces the probability of voltage-gated L-type calcium channels (VGCCs) opening. This significantly decreases the influx of extracellular calcium (Ca2+) into the cytosol.[3][6]

-

Vasodilation: The reduction in intracellular free Ca2+ concentration ([Ca2+]cyt) in PASMCs leads to smooth muscle relaxation and, consequently, vasodilation of the pulmonary arteries.[3]

-

Anti-proliferative Effects: Pathological proliferation of PASMCs is a hallmark of vascular remodeling in PAH. This compound has been demonstrated to inhibit this proliferation.[4][7] This effect is linked to its ability to block the cell cycle and is mediated by the downregulation of signaling pathways involving Protein Kinase C-α (PKC-α) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][7]

-

Promotion of Apoptosis: Beyond inhibiting proliferation, this compound may also promote apoptosis in hyper-proliferative PASMCs, further contributing to the reversal of vascular remodeling.[6][8]

The effects of this compound are consistently shown to be abolished by the co-administration of glibenclamide (also known as glyburide), a selective K-ATP channel antagonist, confirming its on-target mechanism of action.[4][7]

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener this compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxic pulmonary hypertension (HPH) and this compound, a novel ATP-sensitive potassium channel opener targeting smaller arteries in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulmonary Hypertension and ATP-sensitive Potassium Channels: Paradigms and Paradoxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Iptakalim: A Novel Modulator of Potassium Channels with Atypical Antipsychotic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iptakalim, initially developed as an antihypertensive agent, is a novel small molecule that acts as a putative opener of ATP-sensitive potassium (KATP) channels.[1][2] Emerging preclinical evidence suggests that this compound possesses a unique pharmacological profile with potential antipsychotic properties, distinguishing it from current therapeutic agents. This document provides a comprehensive technical overview of the existing research on this compound's antipsychotic potential, focusing on its mechanism of action, key preclinical findings, and relevant experimental methodologies. The data presented herein support the continued investigation of this compound and the KATP channel as a novel target for the development of antipsychotic drugs.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by positive, negative, and cognitive symptoms.[3] While current antipsychotic medications, primarily targeting dopamine D2 receptors, are effective for many patients, they are often associated with significant side effects and limited efficacy against negative and cognitive symptoms.[3] This has driven the search for novel therapeutic targets. The potassium channel superfamily, which plays a crucial role in regulating neuronal excitability, has emerged as a promising area of investigation for new antipsychotic agents.[3][4][5]

This compound has been identified as a compound of interest due to its ability to modulate neuronal activity through the opening of KATP channels.[1][2] These channels are found in key brain regions implicated in the pathophysiology of schizophrenia, including the substantia nigra, ventral tegmental area (VTA), prefrontal cortex, and hippocampus.[2][6] By acting on these channels, this compound is thought to regulate the release of key neurotransmitters such as dopamine and glutamate, which are known to be dysregulated in schizophrenia.[1][2][7][8]

Mechanism of Action

This compound's primary mechanism of action is believed to be the opening of ATP-sensitive potassium (KATP) channels.[1] In the brain, these channels are present on both neuronal and astrocytic plasma membranes, as well as on mitochondrial membranes.[1] The opening of KATP channels leads to potassium ion efflux, which hyperpolarizes the cell membrane and reduces neuronal excitability. This modulatory effect on neuronal firing is thought to underlie this compound's potential antipsychotic effects by influencing dopamine and glutamate neurotransmission.[1][6] Some research, however, suggests that at high concentrations, this compound may act as a closer of KATP channels in dopamine neurons of the substantia nigra pars compacta.[9][10] Additionally, this compound has been shown to be a novel nicotinic acetylcholine receptor (nAChR) blocker, which may contribute to its pharmacological profile, particularly in the context of nicotine addiction comorbidity in schizophrenia.[11][12][13]

Signaling Pathway of this compound's Proposed Antipsychotic Action

Caption: Proposed mechanism of this compound's antipsychotic action.

Preclinical Efficacy

This compound has been evaluated in several preclinical models of psychosis, demonstrating a profile consistent with atypical antipsychotic drugs.

Animal Models of Hyperlocomotion

Psychostimulant-induced hyperlocomotion is a widely used screening model for antipsychotic drugs. This compound has been shown to be effective in reducing hyperlocomotion induced by both amphetamine (a dopamine-releasing agent) and phencyclidine (PCP), a non-competitive NMDA receptor antagonist.[1][2]

Table 1: Effect of this compound on Psychostimulant-Induced Hyperlocomotion

| Animal Model | Psychostimulant | This compound Dose (mg/kg, i.p.) | Effect | Reference |

| Sprague-Dawley Rats | Amphetamine | Not specified in abstract | Reduction in hyperlocomotion | [1][2] |

| Sprague-Dawley Rats | Phencyclidine (PCP) | Not specified in abstract | Reduction in hyperlocomotion | [1][2] |

| Sprague-Dawley Rats (PCP-sensitized) | Nicotine (0.4 mg/kg, s.c.) | 10-20 | Dose-dependent reduction in hyperlocomotion | [13] |

Conditioned Avoidance Response

The conditioned avoidance response (CAR) test is a behavioral paradigm with high predictive validity for antipsychotic efficacy. This compound has been demonstrated to selectively disrupt conditioned avoidance responding.[1][2]

Prepulse Inhibition of Acoustic Startle

Prepulse inhibition (PPI) is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The effect of this compound on PPI appears to be complex. While some studies suggest a disruption of PPI when combined with amphetamine, similar to the typical antipsychotic haloperidol but not the atypical clozapine, other research indicates that acute nicotine treatment can attenuate PCP-induced disruption of PPI.[1][2][13]

c-Fos Expression

The pattern of c-Fos expression in the brain can help differentiate between typical and atypical antipsychotics. This compound, similar to the atypical antipsychotic clozapine, preferentially increases c-Fos expression in the medial prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1][2] In contrast, the typical antipsychotic haloperidol induces a greater increase in the nucleus accumbens and dorsolateral striatum.[1][2] This neuroanatomical profile suggests that this compound has atypical antipsychotic-like properties.[6]

Table 2: Comparative Effects of this compound, Haloperidol, and Clozapine on Regional c-Fos Expression

| Brain Region | This compound | Haloperidol | Clozapine |

| Medial Prefrontal Cortex | ↑↑ | - | ↑↑ |

| Nucleus Accumbens | ↑ | ↑↑ | ↑ |

| Dorsolateral Striatum | - | ↑↑ | - |

| Lateral Septal Nucleus | ↑ | ↑ | ↑ |

| Note: ↑ indicates an increase in c-Fos expression, ↑↑ indicates a greater increase, and - indicates little to no effect. Data is qualitative based on descriptions in[1][2]. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound.

Animals

The majority of studies have utilized male Sprague-Dawley rats.[1][13]

Drug Administration

-

This compound: Administered intraperitoneally (i.p.) at doses ranging from 10-20 mg/kg.[13]

-

Amphetamine: Administered to induce hyperlocomotion.

-

Phencyclidine (PCP): Administered subcutaneously (s.c.) at a dose of 3.0 mg/kg to induce hyperlocomotion and PPI deficits.[13]

-

Nicotine: Administered subcutaneously (s.c.) at a dose of 0.40 mg/kg.[13]

-

Haloperidol: Administered subcutaneously (s.c.) at a dose of 0.05 mg/kg.[2]

-

Clozapine: Administered subcutaneously (s.c.) at a dose of 10.0 mg/kg.[2]

Behavioral Assays

-

Locomotor Activity: Typically measured in automated activity chambers. Animals are habituated to the chambers before drug administration, and activity is recorded for a specified duration.

-

Prepulse Inhibition (PPI) of Acoustic Startle: Assessed using startle chambers. The paradigm involves the presentation of a weak prestimulus (prepulse) shortly before a strong, startle-inducing stimulus (pulse). The percentage of inhibition of the startle response by the prepulse is calculated.

-

Conditioned Avoidance Response (CAR): This procedure involves training animals to avoid an aversive stimulus (e.g., footshock) by performing a specific response (e.g., moving to another compartment) upon presentation of a conditioned stimulus (e.g., a light or tone).

Experimental Workflow for Behavioral Testing

Caption: General experimental workflow for preclinical behavioral studies.

c-Fos Immunohistochemistry

-

Tissue Preparation: Following behavioral testing or drug administration, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and sectioned.

-

Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The reaction is visualized using a chromogen such as diaminobenzidine (DAB).

-

Quantification: The number of c-Fos-positive cells is counted in specific brain regions of interest using light microscopy and image analysis software.

Future Directions and Conclusion

The preclinical data accumulated to date strongly suggest that this compound possesses antipsychotic-like properties with a novel mechanism of action centered on the modulation of KATP channels.[1] Its atypical profile, as indicated by c-Fos expression studies and its lack of extrapyramidal side effects like catalepsy in animal models, makes it a particularly attractive candidate for further development.[2][6]

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with different KATP channel subunits in the brain.

-

Conducting more extensive preclinical studies to evaluate its effects on negative and cognitive symptoms using appropriate animal models.

-

Investigating the potential therapeutic synergy of this compound with existing antipsychotic medications.

-

Initiating well-controlled clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with schizophrenia.[6][14]

References

- 1. This compound: a potential antipsychotic drug with novel mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Potassium channel modulators and schizophrenia: an overview of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow of Potassium Into Cells Implicated in Schizophrenia - National Institute of Mental Health (NIMH) [nimh.nih.gov]

- 5. Scientists link potassium flow with schizophrenia | News | CORDIS | European Commission [cordis.europa.eu]

- 6. This compound: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine-glutamate interaction and antipsychotics mechanism of action: implication for new pharmacological strategies in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine and glutamate in schizophrenia: biology, symptoms and treatment - PMC [pmc.ncbi.nlm.nih.gov]